molecular formula C31H48O7Si B13855567 [17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate

[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate

Katalognummer: B13855567
Molekulargewicht: 560.8 g/mol
InChI-Schlüssel: FNZFAWJGZLFKCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate is a complex organic compound with a unique structure

Vorbereitungsmethoden

The synthesis of [17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the silyl ether and butanoate groups. Key steps in the synthesis may include:

    Formation of the cyclopenta[a]phenanthrene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the silyl ether group: This is achieved by reacting the intermediate with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine.

    Acetylation and hydroxylation:

    Butanoate ester formation: The final step involves esterification with butanoic acid or its derivatives under acidic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications due to its unique structure and reactivity. Some of the key applications include:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of cancer and infectious diseases.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Its unique properties make it useful in the development of specialty chemicals and advanced materials for various industrial applications.

Wirkmechanismus

The mechanism of action of [17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through its ability to modulate enzyme activity, receptor binding, or gene expression. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, [17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

    Steroids: Compounds with a similar cyclopenta[a]phenanthrene core structure, such as cholesterol and testosterone.

    Silyl ethers: Compounds with silyl ether groups, such as tert-butyldimethylsilyl chloride.

    Esters: Compounds with ester functional groups, such as ethyl acetate and butyl acetate.

The uniqueness of this compound lies in its specific combination of these features, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C31H48O7Si

Molekulargewicht

560.8 g/mol

IUPAC-Name

[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate

InChI

InChI=1S/C31H48O7Si/c1-9-10-26(35)38-25-16-22-21-12-11-19-15-20(32)13-14-29(19,5)27(21)23(33)17-30(22,6)31(25,36)24(34)18-37-39(7,8)28(2,3)4/h13-15,21-23,25,27,33,36H,9-12,16-18H2,1-8H3

InChI-Schlüssel

FNZFAWJGZLFKCI-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)CO[Si](C)(C)C(C)(C)C)O)C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.